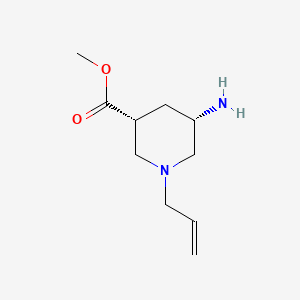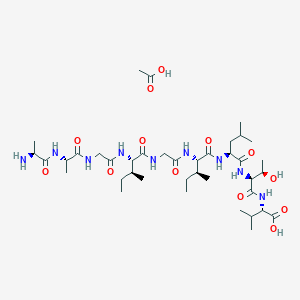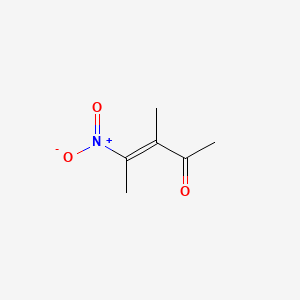
(E)-3-methyl-4-nitropent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Methyl-4-nitropent-3-en-2-one is an organic compound characterized by the presence of a nitro group and a conjugated double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-methyl-4-nitropent-3-en-2-one typically involves the aldol condensation of 3-methyl-2-butanone with nitroethane. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Methyl-4-nitropent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of substituted alkenes.
Applications De Recherche Scientifique
(E)-3-Methyl-4-nitropent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (E)-3-methyl-4-nitropent-3-en-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The conjugated double bond also allows for interactions with other molecules through π-π stacking and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
(E)-3-Methyl-4-nitropent-2-en-2-one: Similar structure but with a different position of the double bond.
(E)-3-Methyl-4-nitrohex-3-en-2-one: Similar structure with an additional carbon in the chain.
(E)-3-Methyl-4-nitrobut-3-en-2-one: Similar structure with one less carbon in the chain.
Uniqueness: (E)-3-Methyl-4-nitropent-3-en-2-one is unique due to its specific arrangement of the nitro group and the conjugated double bond. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
(E)-3-methyl-4-nitropent-3-en-2-one |
InChI |
InChI=1S/C6H9NO3/c1-4(6(3)8)5(2)7(9)10/h1-3H3/b5-4+ |
Clé InChI |
QSQZDGASBNXNHF-SNAWJCMRSA-N |
SMILES isomérique |
C/C(=C(/C)\[N+](=O)[O-])/C(=O)C |
SMILES canonique |
CC(=C(C)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


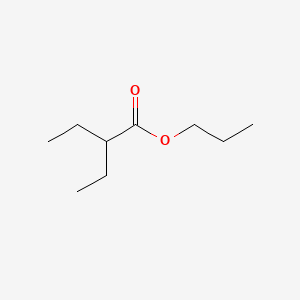
![4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)
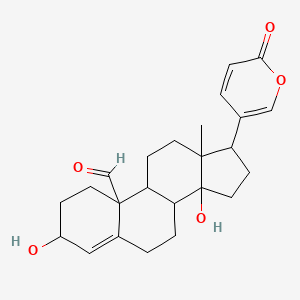
![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)
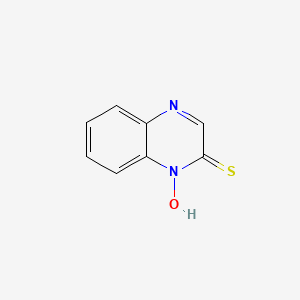
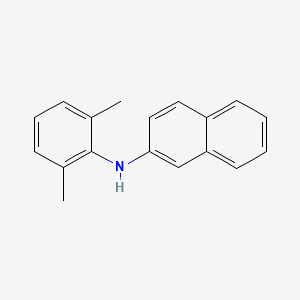
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![tert-butyl N-[(1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B13812577.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)


